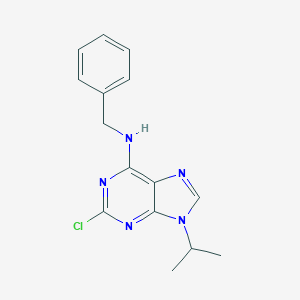

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine

Description

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a 6,9-disubstituted purine derivative with a benzyl group at the C6 position and an isopropyl group at the N9 position. It is synthesized via nucleophilic substitution (SNAr) reactions, typically involving 9-isopropyl-2,6-dichloro-9H-purine and benzylamine in the presence of a base such as DIPEA or triethylamine, yielding high purity (>90%) and crystallinity . Key characterization data include:

- Melting Point: 167–170°C

- NMR: Distinct signals at δ 7.66 (s, 1H, purine H8), 4.84–4.79 (m, 3H, benzyl and isopropyl CH), and 1.56 ppm (d, J = 6.8 Hz, isopropyl CH3) .

- Crystal Structure: Monoclinic system (a = 12.9926 Å, b = 21.1673 Å, c = 11.2622 Å, β = 114.274°) with a 3D network stabilized by N–H···N hydrogen bonds and π-π stacking .

This compound is part of a broader class of 6,9-disubstituted purines investigated for antibacterial, antitumor, and kinase-inhibitory activities .

Propriétés

IUPAC Name |

N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQTIIWZCVMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444153 | |

| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-41-1 | |

| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution at C6

The second stage involves substituting the chlorine atom at the C6 position of 2,6-dichloro-9-isopropyl-9H-purine with a benzylamine group. This step is pivotal for introducing the N-benzyl moiety, which contributes to the compound’s biological and chemical properties.

Reagents and Conditions

-

Substrate : 2,6-Dichloro-9-isopropyl-9H-purine

-

Nucleophile : Benzylamine

-

Solvent : Dimethylformamide (DMF)

-

Base : Triethylamine (Et₃N)

-

Temperature : 80–100°C

Mechanistic Insights

The substitution proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism. Deprotonation of benzylamine by triethylamine generates a strong nucleophile, which attacks the electron-deficient C6 position of the purine ring. The intermediate Meisenheimer complex subsequently expels the chloride ion, yielding the final product. Elevated temperatures (80–100°C) accelerate the reaction by increasing the nucleophile’s kinetic energy.

Purification and Yield

Crude product purification is achieved via column chromatography using silica gel and a gradient elution system. Reported yields range from 41% to 87%, depending on the purity of the starting material and chromatographic efficiency.

Table 2: Substitution Reaction Summary

| Parameter | Detail |

|---|---|

| Starting Material | 2,6-Dichloro-9-isopropyl-9H-purine |

| Nucleophile | Benzylamine |

| Solvent | DMF |

| Base | Et₃N |

| Temperature | 80–100°C |

| Purification Method | Column Chromatography |

| Yield Range | 41–87% |

Reaction Optimization

Temperature Control in Alkylation

Maintaining the reaction temperature between 15–18°C during alkylation is critical to suppress N7 isomer formation. Deviations above 20°C significantly increase the proportion of the undesired N7 isomer, complicating purification and reducing overall yield.

Solvent Selection in Substitution

The use of DMF in the substitution step enhances solubility of both the purine substrate and benzylamine, facilitating homogeneous reaction conditions. Alternative solvents such as THF or acetonitrile result in slower reaction rates and lower yields due to poor nucleophile solubility.

Base Stoichiometry

Triethylamine is employed in stoichiometric excess (2–3 equivalents) to ensure complete deprotonation of benzylamine, driving the substitution reaction to completion. Sub-stoichiometric base amounts lead to incomplete conversion and residual starting material.

Purification Techniques

Crystallization for Isomer Separation

The ethyl acetate/hexane solvent system selectively crystallizes the N9-isopropyl isomer due to its lower solubility compared to the N7 counterpart. Recrystallization at 4°C further enhances purity, though this step reduces yield by 10–15%.

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the target compound from byproducts. The inclusion of 1% triethylamine in the mobile phase minimizes tailing and improves resolution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 305.1184 (calculated for C₁₄H₁₆ClN₅: 305.1187) confirms the molecular formula.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with other 6,9-disubstituted purines but differs in key aspects:

Table 3: Comparative Synthetic Parameters

| Compound | Alkylation Agent | Substitution Nucleophile | Yield (%) |

|---|---|---|---|

| This compound | 2-Iodopropane | Benzylamine | 41–87 |

| 2-Chloro-9-isopropyl-6-morpholino-9H-purine | 2-Iodopropane | Morpholine | 55–90 |

| 6-Amino-2-chloro-9-cyclopentyl-9H-purine | Cyclopentyl bromide | Ammonia | 35–78 |

The choice of nucleophile (benzylamine vs. morpholine or ammonia) significantly impacts reaction kinetics and yield, with aromatic amines generally requiring higher temperatures for substitution.

Industrial-Scale Considerations

Scaling up the synthesis presents challenges, particularly in managing exothermic reactions during alkylation and ensuring consistent chromatographic purification. Continuous flow reactors could mitigate temperature control issues, while simulated moving bed (SMB) chromatography offers a viable alternative for large-scale purification .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.

Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as N-alkylated, N-arylated, or N-thiolated derivatives are formed.

Oxidation Products: Oxo derivatives with functional groups such as ketones or aldehydes.

Reduction Products: Dechlorinated purine derivatives.

Applications De Recherche Scientifique

Biological Activities

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine exhibits several notable biological activities:

- Cyclin-dependent Kinase (CDK) Inhibition : The compound has been identified as an inhibitor of CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest, particularly inducing G1 phase arrest in cancer cells, making it a candidate for cancer therapy.

Therapeutic Applications

This compound is primarily explored for its potential in treating proliferative diseases such as cancer. Its mechanism involves targeting specific enzymes involved in cell cycle regulation, which may lead to effective therapeutic outcomes against various malignancies .

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives of purines, including this compound, have shown promise in preclinical models for their antitumor properties. Studies have demonstrated significant inhibition of tumor growth in vitro and in vivo settings .

- Pharmacophore Modeling : Recent studies have utilized pharmacophore modeling to identify key features necessary for the antitumor activity of purine derivatives. This modeling assists in predicting which modifications might enhance efficacy against specific cancer types .

- Synthesis Optimization : Ongoing research focuses on optimizing the synthesis routes for better yields and purity, which is critical for advancing clinical applications. Techniques such as microwave irradiation have been employed to improve reaction efficiencies during the synthesis process .

Mécanisme D'action

The mechanism of action of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Physicochemical and Structural Comparison

Key Observations :

N9 Substituent Effects :

- Alkyl Chain Length : Increasing the N9 alkyl chain (isopropyl → butyl → pentyl) reduces melting points (167°C → 110°C), likely due to decreased crystallinity and enhanced hydrophobic interactions .

- Bulkiness : Isopropyl at N9 enhances thermal stability compared to ethyl or methyl groups, as seen in higher melting points .

C6 Substituent Effects :

- Benzyl vs. Alkyl : Benzyl at C6 improves π-π stacking in crystal lattices, as evidenced by the 3D network in N-benzyl derivatives .

- Electron-Donating Groups : Methoxy substitution on the benzyl ring (e.g., 4-methoxybenzyl) may enhance solubility without significantly altering bioactivity .

Spectral Trends :

- Purine H8 protons resonate near δ 7.5–7.7 ppm across analogs.

- Alkyl chain protons (e.g., butyl CH2) appear upfield (δ 0.89–1.56 ppm) .

Structural and Crystallographic Insights

- This compound forms a monoclinic lattice with hydrogen bonds (N6–H···N3) and π-π interactions between purine rings (3.5–3.8 Å spacing) .

- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine exhibits weaker intermolecular forces (C–H···π and N–H···N), resulting in less stable crystals .

Activité Biologique

N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by the presence of a benzyl group at the nitrogen atom in the 9 position, a chlorine atom at the 2 position, and an isopropyl group at the 9 position of the purine ring. Its chemical formula is with a molecular weight of approximately 305.76 g/mol.

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly inducing G1 phase arrest in cancer cells. This mechanism positions this compound as a promising candidate for further development in cancer therapeutics .

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit diverse biological activities, including antitumor properties. For instance, studies on similar purine derivatives have shown significant cytotoxic effects against various cancer cell lines. A series of trisubstituted purines were tested for their antitumor activity, revealing that some compounds induced apoptosis in cancer cells through mechanisms involving cell cycle modulation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the benzyl group and chlorine atom enhances its selectivity and potency as a CDK inhibitor compared to other similar compounds. A comparative analysis with related compounds highlights these differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Olomoucine | Similar purine structure with different substitutions | CDK inhibitor; induces G1 arrest |

| N-Benzyladenine | Benzyl group at N9; lacks chlorine substitution | Potential antiviral activity |

| 2-Chloro-N6-(benzyl)-purine | Chlorine at C2; similar benzyl substitution | Antitumor properties |

Research Findings

- In Vitro Studies : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis has been linked to its interaction with CDKs .

- Pharmacophore Modeling : Pharmacophore models developed for related purines have identified key structural features necessary for biological activity, including aromatic centers and hydrophobic regions. These models can guide future synthesis efforts aimed at optimizing the efficacy of this compound .

- Case Studies : Although direct case studies focusing solely on this compound are scarce, research on similar compounds has demonstrated promising results in preclinical settings, highlighting the need for further investigation into this compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the C6 position of a pre-functionalized purine scaffold. For example, 2-chloro-9-isopropylpurine intermediates can react with benzylamine derivatives under reflux in anhydrous solvents (e.g., CH₂Cl₂ or THF) in the presence of a catalyst like triflic acid (CF₃SO₃H) to yield the target molecule. Purification often involves flash chromatography (cyclohexane/ethyl acetate gradients) followed by recrystallization from ethanol or methanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the N9-isopropyl group shows characteristic doublets in ¹H NMR (δ ~1.5–1.7 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using MoKα radiation, λ = 0.71073 Å) resolves the molecular geometry. Key parameters include monoclinic space group P21/c, unit cell dimensions (a = 12.9926 Å, b = 21.1673 Å), and R-factor validation (<0.03) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 331.8 for C₁₆H₁₈ClN₅O) .

Advanced Research Questions

Q. How can structural modifications at the C2 and N9 positions influence biological activity in purine derivatives?

- Methodological Answer : Substitutions at C2 (e.g., chloro groups) and N9 (e.g., isopropyl or benzyl groups) modulate steric and electronic interactions with biological targets. For example:

- C2 Chlorine : Enhances electrophilicity, improving binding to enzymes like acetylcholinesterase (AChE).

- N9-Benzyl/Isopropyl : Increases lipophilicity, potentially enhancing blood-brain barrier penetration.

- Experimental Validation : Structure-activity relationship (SAR) studies involve synthesizing analogues (e.g., replacing benzyl with 4-methoxybenzyl) and testing inhibitory activity via in vitro assays (e.g., Ellman’s method for AChE inhibition) .

Q. How can researchers resolve contradictions in crystallographic data for purine derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disorder. Solutions include:

- Data Validation Tools : SHELXL’s TWIN and BASF commands to refine twinned data.

- Density Functional Theory (DFT) : Comparing experimental geometries with computational models (e.g., B3LYP/6-31G* level) to identify outliers.

- Cross-Validation : Independent refinement using alternative software (e.g., OLEX2 or Phenix) to confirm structural parameters .

Q. What strategies optimize the design of purine-based enzyme inhibitors targeting neurodegenerative diseases?

- Methodological Answer :

- Rational Design : Molecular docking (e.g., AutoDock Vina) identifies potential binding poses in AChE’s catalytic site.

- Pharmacophore Modeling : Prioritizes substituents (e.g., benzyl groups for π-π stacking with Trp86).

- In Vitro Screening : Dose-response assays (IC₅₀ determination) validate hits, followed by toxicity profiling (e.g., HEK293 cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.